

Cesium-136: A Technical Guide to its Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

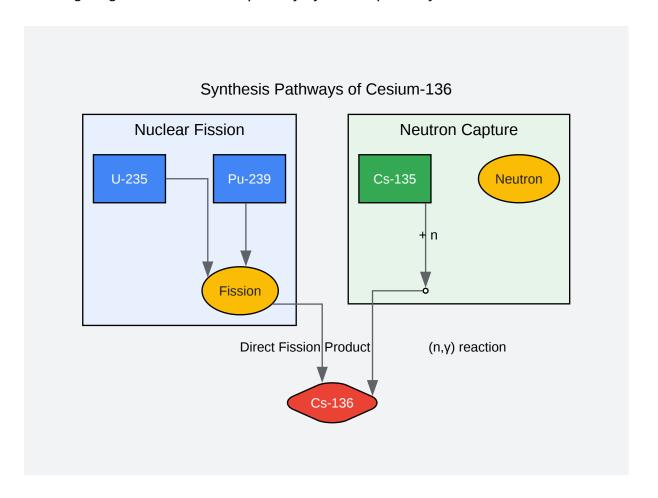
For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium-136 (136Cs) is a radioactive isotope of cesium with a half-life of approximately 13.16 days. It is not a naturally occurring isotope and is primarily synthesized through two main nuclear pathways: as a direct fission product from the nuclear fission of heavy elements like uranium and plutonium, and through neutron capture by the long-lived fission product Cesium-135. This document provides a comprehensive technical overview of the discovery, synthesis, and key nuclear properties of **Cesium-136**. Detailed experimental methodologies for its production and separation are outlined, and its decay characteristics are presented in a structured format for clarity.

Discovery

The discovery of Cesium as an element dates back to 1860 by Robert Bunsen and Gustav Kirchhoff through the analysis of mineral water. However, the specific isotope **Cesium-136** was identified later with the advent of nuclear physics and the study of fission products. It was recognized as one of the many radioactive species produced during the fission of uranium.


Synthesis of Cesium-136

Cesium-136 is synthesized through two primary nuclear reactions:

- Nuclear Fission: As a direct, or "blocked," fission product, ¹³⁶Cs is produced directly from the fission of actinides such as Uranium-235 (²³⁵U) and Plutonium-239 (²³⁹Pu) when they absorb a neutron. It is considered "blocked" because it is not a product of the beta decay of a precursor isotope. The fission yield, however, varies depending on the fissile material and the energy of the neutrons inducing fission.
- Neutron Capture: **Cesium-136** can also be produced via neutron capture by the long-lived fission product Cesium-135 (¹³⁵Cs), which has a half-life of 2.3 million years. This process, denoted as ¹³⁵Cs(n,γ)¹³⁶Cs, is particularly relevant in the context of nuclear reactor operation and the transmutation of nuclear waste.

The following diagram illustrates the primary synthesis pathways for **Cesium-136**.

Click to download full resolution via product page

Synthesis Pathways of **Cesium-136**

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of **Cesium-136**.

Table 1: Nuclear Properties of Cesium-136

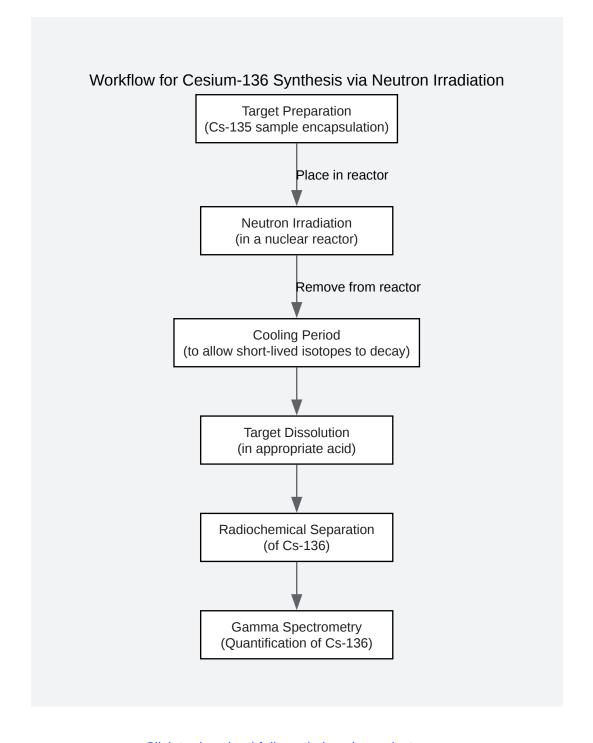
Property	Value
Half-life	13.16 days
Decay Mode	β^- (Beta decay)
Daughter Isotope	¹³⁶ Ba (Barium-136)
Beta Decay Energy	2.548 MeV
Spin	5+
Atomic Mass	135.907311576 amu

Table 2: Cumulative Fission Yields for Cesium-136

Fissile Isotope	Neutron Energy	Cumulative Fission Yield (%)
Uranium-235 (²³⁵ U)	Thermal	0.0063
Uranium-235 (²³⁵ U)	Fission Spectrum	0.0076
Plutonium-239 (²³⁹ Pu)	Thermal	0.021
Plutonium-239 (²³⁹ Pu)	Fission Spectrum	0.023

Table 3: Neutron Capture Cross-Section for the ¹³⁵Cs(n,y)¹³⁶Cs Reaction

Parameter	Value (barns)
Thermal Neutron Capture Cross-Section (σ_0)	8.7 ± 0.5
Resonance Integral (I ₀)	61.7 ± 2.3



Experimental Protocols Synthesis of Cesium-136 via Neutron Irradiation of Cesium-135

This protocol describes a general procedure for the production of **Cesium-136** through neutron capture by a Cesium-135 target.

Workflow Diagram:

Click to download full resolution via product page

Workflow for Neutron Irradiation Synthesis

Methodology:

 Target Preparation: A known quantity of Cesium-135, often in the form of a stable salt like cesium chloride (CsCl), is encapsulated in a suitable container, such as a high-purity quartz

ampoule. The mass of the ¹³⁵Cs target is precisely determined before encapsulation.

- Neutron Irradiation: The encapsulated target is placed in a nuclear reactor with a known neutron flux. The irradiation time is calculated based on the neutron capture cross-section of ¹³⁵Cs and the desired activity of ¹³⁶Cs. Neutron flux monitors (e.g., cobalt or gold foils) are often co-irradiated to accurately measure the neutron flux experienced by the target.
- Cooling: After irradiation, the target is stored in a shielded container for a "cooling" period.
 This allows for the decay of short-lived, unwanted radioisotopes that may have been produced during irradiation.
- Dissolution: The irradiated target is remotely opened in a hot cell, and the contents are dissolved in a suitable solvent, typically a mineral acid like nitric acid (HNO₃).
- Radiochemical Separation: Cesium-136 is then chemically separated from any remaining target material and other activation or fission products. Common separation techniques include solvent extraction, ion exchange chromatography, and precipitation methods.
- Quantification: The activity of the produced ¹³⁶Cs is determined using gamma-ray spectrometry. The characteristic gamma rays emitted during the decay of ¹³⁶Cs are measured to identify and quantify the isotope.

Radiochemical Separation of Cesium-136 from Fission Products

This protocol outlines a general procedure for the separation of cesium isotopes from a complex mixture of fission products, such as those found in dissolved spent nuclear fuel.

Methodology:

- Initial Treatment: The fission product solution, typically in a strong acid matrix (e.g., nitric acid), is adjusted for acidity and concentration.
- Solvent Extraction: A common method involves liquid-liquid extraction using a selective
 organic phase. For instance, crown ethers or calixarenes have shown high selectivity for
 cesium ions. The aqueous fission product solution is mixed with the organic solvent, and the
 cesium ions are preferentially transferred to the organic phase. The two phases are then

separated. The cesium can be stripped back into an aqueous phase using a suitable stripping agent.

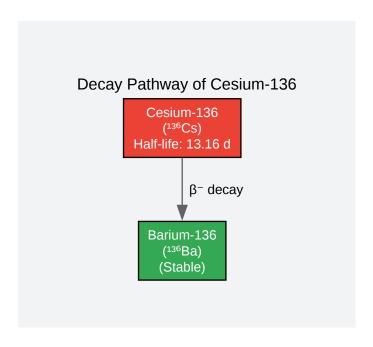
- Ion Exchange Chromatography: The solution containing cesium can be passed through a
 column packed with a selective ion exchange resin. Materials like ammonium
 molybdophosphate (AMP) or certain zeolites exhibit high selectivity for cesium and can
 effectively separate it from other fission products. The cesium is adsorbed onto the resin and
 can later be eluted with a specific eluent.
- Precipitation: Cesium can be selectively precipitated from the solution. For example, the addition of sodium tetraphenylborate can precipitate cesium tetraphenylborate. Another method involves precipitation with bismuth iodide to form Cs₃Bi₂I₉.
- Purification: Multiple separation steps may be combined to achieve the desired purity of the
 Cesium-136 fraction.

Gamma Spectrometry of Cesium-136

This protocol provides a general outline for the identification and quantification of **Cesium-136** using gamma-ray spectrometry.

Methodology:

- Sample Preparation: A sample containing **Cesium-136** is placed in a well-defined geometry (e.g., a vial or beaker) at a fixed distance from the detector.
- Detector and Calibration: A high-purity germanium (HPGe) detector, which offers excellent energy resolution, is typically used. The detector must be calibrated for energy and efficiency using standard radioactive sources with well-known gamma-ray energies and emission probabilities.
- Data Acquisition: The sample is counted for a sufficient amount of time to obtain statistically significant data in the gamma-ray peaks of interest. A multichannel analyzer is used to record the gamma-ray spectrum.
- Spectrum Analysis: The resulting spectrum is analyzed to identify the characteristic gammaray peaks of Cesium-136. The most prominent gamma-ray energies for ¹³⁶Cs are 818.5 keV


and 1048.1 keV.

Activity Calculation: The activity of Cesium-136 in the sample is calculated from the net peak
area of its characteristic gamma rays, correcting for the gamma-ray emission probability,
detector efficiency at that energy, and the measurement time.

Decay Pathway

Cesium-136 undergoes beta decay to the stable isotope Barium-136 (¹³⁶Ba). The decay process involves the emission of a beta particle (an electron) and an antineutrino, transforming a neutron in the nucleus into a proton.

The decay scheme of **Cesium-136** is illustrated below.

Click to download full resolution via product page

Decay Pathway of Cesium-136

Conclusion

Cesium-136 is a significant radionuclide in the fields of nuclear physics, reactor technology, and nuclear waste management. Its synthesis primarily occurs through nuclear fission and neutron capture. Understanding its production pathways, nuclear properties, and the experimental methods for its separation and quantification is crucial for various research and

industrial applications. The data and protocols presented in this guide provide a foundational resource for professionals working with this isotope.

• To cite this document: BenchChem. [Cesium-136: A Technical Guide to its Discovery, Synthesis, and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081885#cesium-136-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com